molecular formula C11H16FNO B13260498 2-fluoro-N-(1-methoxypropan-2-yl)-5-methylaniline

2-fluoro-N-(1-methoxypropan-2-yl)-5-methylaniline

Cat. No.: B13260498
M. Wt: 197.25 g/mol
InChI Key: YZBFESVIMWMLJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-N-(1-methoxypropan-2-yl)-5-methylaniline is a chemical compound with the molecular formula C11H16FNO It is a fluorinated aniline derivative, which means it contains a fluorine atom attached to an aromatic amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(1-methoxypropan-2-yl)-5-methylaniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoroaniline and 1-methoxypropan-2-ol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and a solvent. Common solvents include ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) may be used.

    Reaction Steps: The reaction proceeds through a nucleophilic substitution mechanism, where the fluorine atom on the aniline ring is replaced by the 1-methoxypropan-2-yl group. This step is typically carried out at elevated temperatures and may require several hours to complete.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques can further enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-(1-methoxypropan-2-yl)-5-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-Fluoro-N-(1-methoxypropan-2-yl)-5-methylaniline has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in the study of biological systems, particularly in understanding the interactions between fluorinated compounds and biological molecules.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(1-methoxypropan-2-yl)-5-methylaniline involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can enhance its binding affinity to certain enzymes or receptors, leading to specific biological effects. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-N-(1-methoxypropan-2-yl)aniline: This compound is similar but lacks the methyl group on the aromatic ring.

    2-Fluoro-N-(1-methoxypropan-2-yl)-4-methylaniline: This compound has a methyl group at the 4-position instead of the 5-position.

Uniqueness

2-Fluoro-N-(1-methoxypropan-2-yl)-5-methylaniline is unique due to the specific positioning of the fluorine and methyl groups on the aromatic ring. This unique structure can result in different chemical and biological properties compared to similar compounds, making it valuable for specific applications.

Properties

Molecular Formula

C11H16FNO

Molecular Weight

197.25 g/mol

IUPAC Name

2-fluoro-N-(1-methoxypropan-2-yl)-5-methylaniline

InChI

InChI=1S/C11H16FNO/c1-8-4-5-10(12)11(6-8)13-9(2)7-14-3/h4-6,9,13H,7H2,1-3H3

InChI Key

YZBFESVIMWMLJB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)F)NC(C)COC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.